molecular formula C10H12BrN5O3 B3055554 5-(6-Amino-9H-purin-9-yl)-4-bromo-2-(hydroxymethyl)tetrahydrofuran-3-ol CAS No. 65446-56-2

5-(6-Amino-9H-purin-9-yl)-4-bromo-2-(hydroxymethyl)tetrahydrofuran-3-ol

Cat. No.: B3055554
CAS No.: 65446-56-2
M. Wt: 330.14 g/mol
InChI Key: SBSSUAKDMQSKOH-UHFFFAOYSA-N
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Description

5-(6-Amino-9H-purin-9-yl)-4-bromo-2-(hydroxymethyl)tetrahydrofuran-3-ol: is a synthetic compound that belongs to the class of nucleoside analogs. This compound features a purine base (adenine) attached to a modified sugar moiety. The presence of a bromine atom and a hydroxymethyl group on the tetrahydrofuran ring makes it unique and potentially useful in various biochemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Amino-9H-purin-9-yl)-4-bromo-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available adenine and a suitable tetrahydrofuran derivative.

    Bromination: The tetrahydrofuran derivative is brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Glycosylation: The brominated tetrahydrofuran is then coupled with adenine through a glycosylation reaction. This step often requires the use of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to facilitate the formation of the glycosidic bond.

    Hydroxymethylation: The final step involves the introduction of the hydroxymethyl group at the 2-position of the tetrahydrofuran ring. This can be achieved through a hydroxymethylation reaction using formaldehyde and a suitable base.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic route. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the bromine atom, replacing it with a hydrogen atom to yield a de-brominated analog.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to generate a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Formation of aldehyde or carboxylic acid derivatives.

    Reduction: De-brominated analogs.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(6-Amino-9H-purin-9-yl)-4-bromo-2-(hydroxymethyl)tetrahydrofuran-3-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs and nucleotides.

    Biology: Investigated for its potential as an antiviral or anticancer agent due to its structural similarity to natural nucleosides.

    Medicine: Explored for its potential therapeutic applications in treating viral infections and certain types of cancer.

    Industry: Utilized in the development of novel pharmaceuticals and biochemical assays.

Mechanism of Action

The mechanism of action of 5-(6-Amino-9H-purin-9-yl)-4-bromo-2-(hydroxymethyl)tetrahydrofuran-3-ol involves its incorporation into nucleic acids. Once incorporated, it can interfere with DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The compound targets key enzymes involved in nucleic acid metabolism, such as DNA polymerase and reverse transcriptase, thereby disrupting the normal function of these enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(6-Amino-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol
  • 5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-ol
  • 5-(6-Amino-9H-purin-9-yl)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol

Uniqueness

The presence of the bromine atom in 5-(6-Amino-9H-purin-9-yl)-4-bromo-2-(hydroxymethyl)tetrahydrofuran-3-ol distinguishes it from its analogs. This bromine atom can be selectively substituted, allowing for the synthesis of a diverse range of derivatives with potentially unique biological activities. Additionally, the hydroxymethyl group enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

5-(6-aminopurin-9-yl)-4-bromo-2-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSSUAKDMQSKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00984058
Record name 9-(2-Bromo-2-deoxypentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00984058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65446-56-2
Record name NSC289355
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289355
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(2-Bromo-2-deoxypentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00984058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(6-Amino-9H-purin-9-yl)-4-bromo-2-(hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 2
5-(6-Amino-9H-purin-9-yl)-4-bromo-2-(hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 3
5-(6-Amino-9H-purin-9-yl)-4-bromo-2-(hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 4
5-(6-Amino-9H-purin-9-yl)-4-bromo-2-(hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 5
5-(6-Amino-9H-purin-9-yl)-4-bromo-2-(hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 6
5-(6-Amino-9H-purin-9-yl)-4-bromo-2-(hydroxymethyl)tetrahydrofuran-3-ol

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